molecular formula C22H18N2O B14374204 N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine CAS No. 89725-87-1

N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine

Cat. No.: B14374204
CAS No.: 89725-87-1
M. Wt: 326.4 g/mol
InChI Key: OVHZWBXUOQOWFO-UHFFFAOYSA-N
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Description

N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the condensation of 1H-indole carbaldehyde oxime with appropriate reagents. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by further reactions to introduce the hydroxylamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine stands out due to its unique combination of the indole ring with a hydroxylamine group, providing distinct chemical reactivity and biological activities

Properties

CAS No.

89725-87-1

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(5-methyl-2,3-diphenylindol-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C22H18N2O/c1-16-12-13-20-19(14-16)21(17-8-4-2-5-9-17)22(24(20)15-23-25)18-10-6-3-7-11-18/h2-15,25H,1H3

InChI Key

OVHZWBXUOQOWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=NO

Origin of Product

United States

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